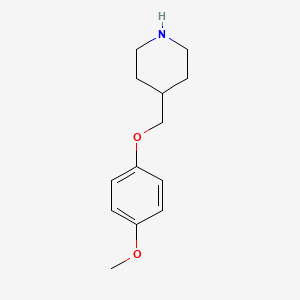

4-(4-Methoxy-phenoxymethyl)-piperidine

描述

4-(4-Methoxy-phenoxymethyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-methoxy-phenoxymethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-phenoxymethyl)-piperidine typically involves the reaction of 4-methoxyphenol with piperidine in the presence of a suitable base and solvent. One common method includes the following steps:

Preparation of 4-methoxyphenol: This can be synthesized by the methylation of hydroquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Formation of this compound: The 4-methoxyphenol is then reacted with piperidine in the presence of a base like sodium hydride or potassium tert-butoxide in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

4-(4-Methoxy-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The piperidine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted phenoxymethyl-piperidine derivatives.

科学研究应用

4-(4-Methoxy-phenoxymethyl)-piperidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

作用机制

The mechanism of action of 4-(4-Methoxy-phenoxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Similar Compounds

4-Methoxyphenol: A precursor in the synthesis of 4-(4-Methoxy-phenoxymethyl)-piperidine, known for its antioxidant properties.

4-(4-Methyl-phenoxymethyl)-piperidine: A structurally similar compound with a methyl group instead of a methoxy group, used in similar applications.

4-(4-Ethyl-phenoxymethyl)-piperidine: Another analog with an ethyl group, exhibiting different physical and chemical properties.

Uniqueness

This compound is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This can influence its reactivity, biological activity, and suitability for various applications compared to its analogs.

生物活性

4-(4-Methoxy-phenoxymethyl)-piperidine is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring substituted with a methoxy-phenoxymethyl group, which enhances its solubility and bioactivity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 219.30 g/mol

- Structural Features : The compound features a piperidine ring with a methoxy group attached to a phenoxymethyl moiety, which may enhance its lipophilicity and receptor selectivity.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Preliminary studies suggest that it interacts with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. These interactions imply potential therapeutic applications in managing neurological disorders such as depression and schizophrenia.

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been explored extensively. Studies on related compounds have indicated significant activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some piperidine derivatives ranged from 0.5 to 4 μg/mL against resistant strains . While direct studies on this compound are still needed, its structural characteristics may confer similar antimicrobial properties.

The mechanism of action for this compound involves its binding affinity to specific receptors in the brain, particularly dopamine D2 and serotonin 5-HT receptors. This binding may lead to modulation of neurotransmitter release and activity, contributing to its neuroprotective effects. Additionally, the compound's interaction with COX enzymes suggests that it may inhibit prostaglandin synthesis, further supporting its potential anti-inflammatory activity.

Case Studies

- Neuropharmacological Studies : A study investigating the effects of various piperidine derivatives reported that those with methoxy substitutions exhibited enhanced receptor affinity and neuroprotective effects in animal models of depression.

- Inflammation Models : In vivo experiments using carrageenan-induced paw edema models showed that certain piperidine derivatives significantly reduced inflammation markers compared to control groups .

- Antimycobacterial Activity : Research on structurally related compounds revealed potent activity against M. tuberculosis, suggesting that modifications in the piperidine structure could enhance antimicrobial efficacy .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₁₉NO₂ | Methoxy substitution enhances solubility | Neuroprotective, potential anti-inflammatory |

| 4-(Fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine | C₁₉H₂₂FNO₂ | Contains fluorine atom | Altered receptor affinity |

| 1-(3,4-Dimethoxyphenyl)-piperidin-2-one | C₁₅H₁₉NO₂ | Ketone instead of methylene bridge | Different pharmacological profile |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(4-Methoxy-phenoxymethyl)-piperidine, and how are reaction conditions optimized for academic research?

- Answer: The compound can be synthesized via Grignard reactions, where 4-methoxyphenoxymethyl magnesium bromide reacts with a piperidine precursor under anhydrous conditions to prevent hydrolysis . Multi-step syntheses involving etherification or alkylation reactions are also viable, with purification via chromatography or crystallization . Optimization strategies include using continuous flow reactors to enhance yield (85–92%) and reduce side products .

Q. How is the molecular structure of this compound characterized in academic research?

- Answer: Structural elucidation relies on spectroscopic techniques:

- NMR : Distinguishes substituents (e.g., methoxy at δ 3.8 ppm, piperidine protons at δ 1.5–2.8 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the piperidine ring conformation .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 264) .

Q. What are the primary pharmacological applications of this compound in preclinical studies?

- Answer: Piperidine derivatives are explored as neurotransmitter receptor modulators (e.g., NMDA, serotonin receptors) due to their nitrogenous heterocyclic core . This compound may serve as a scaffold for designing CNS-targeted agents, leveraging its methoxyphenoxy group for enhanced blood-brain barrier permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for receptor selectivity?

- Answer: Systematic modifications to substituents (e.g., replacing methoxy with hydroxyl or halogens) are tested in receptor binding assays. For example:

- Substituent position : Para-methoxy groups enhance NMDA receptor affinity (IC50: 0.025 µM vs. 0.63 µM for unsubstituted analogs) .

- Steric effects : Bulky groups at the piperidine C4 position reduce off-target α1-adrenergic receptor binding .

Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding synthetic prioritization .

Q. What experimental approaches resolve contradictions in reported biological activities of piperidine derivatives across studies?

- Answer: Contradictions arise from variations in assay conditions (e.g., cell lines, receptor isoforms). Methodological solutions include:

- Comparative binding assays : Use standardized receptor preparations (e.g., cloned rat NR1/2B subunits) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain in vitro-in vivo discrepancies .

- Dose-response curves : Quantify potency shifts (e.g., EC50 differences >10-fold indicate assay-specific artifacts) .

Q. How can researchers optimize the yield and purity of this compound in multi-step syntheses?

- Answer: Key strategies include:

- Stepwise quenching : Use ice-cold water to terminate Grignard reactions, minimizing byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity, validated by HPLC .

Q. Methodological Challenges and Solutions

Q. What analytical techniques are critical for assessing the stability of this compound under experimental conditions?

- Answer:

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

- pH-dependent hydrolysis : Test solubility in buffers (pH 1–10) to identify degradation-prone conditions .

- Light sensitivity : Store in amber vials with desiccants to prevent photolytic decomposition .

Q. How do researchers validate the interaction of this compound with biological targets?

- Answer:

- Radioligand displacement assays : Measure Ki values using tritiated antagonists (e.g., [3H]MK-801 for NMDA receptors) .

- Patch-clamp electrophysiology : Quantify ion channel modulation in transfected HEK293 cells .

- In silico modeling : MD simulations (e.g., GROMACS) predict binding kinetics and residence times .

属性

IUPAC Name |

4-[(4-methoxyphenoxy)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-2-4-13(5-3-12)16-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWGQYGFHRSCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424666 | |

| Record name | 4-(4-Methoxy-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63608-38-8 | |

| Record name | 4-[(4-Methoxyphenoxy)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63608-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxy-phenoxymethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。